molecular formula C20H19N3O2S B3654199 4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole

4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole

Cat. No.: B3654199
M. Wt: 365.5 g/mol
InChI Key: GCMVPSSLGFAFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitrophenyl group, a phenylpiperidinyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Phenylpiperidinyl Group: The phenylpiperidinyl group can be synthesized through the reaction of piperidine with benzyl chloride, followed by further functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and piperidinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylpiperidinyl group can interact with biological receptors. The thiazole ring can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole
  • 4-(4-Nitrophenyl)-2-(4-ethylpiperidin-1-yl)-1,3-thiazole
  • 4-(4-Nitrophenyl)-2-(4-phenylpyrrolidin-1-yl)-1,3-thiazole

Uniqueness

4-(4-Nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-nitrophenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-23(25)18-8-6-17(7-9-18)19-14-26-20(21-19)22-12-10-16(11-13-22)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVPSSLGFAFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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